molecular formula C15H25N3O2 B2534590 4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide CAS No. 1234903-12-8

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2534590
CAS No.: 1234903-12-8
M. Wt: 279.384
InChI Key: HEERBFFTXJUPHE-UHFFFAOYSA-N
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Description

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving an amidoxime and an appropriate nitrile.

    Attachment of the Cyclohexane Carboxamide Moiety: The cyclohexane carboxamide moiety is introduced through a coupling reaction between the oxadiazole derivative and a cyclohexane carboxylic acid derivative. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-3-4-5-12-6-8-13(9-7-12)15(19)16-10-14-17-11(2)18-20-14/h12-13H,3-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEERBFFTXJUPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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